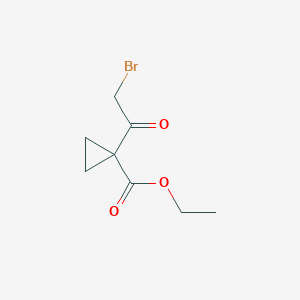

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYVHOYOPMGATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465834 | |

| Record name | Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129306-05-4 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-bromoacetyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129306-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 129306-05-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional organic molecule incorporating a cyclopropane ring, an ethyl ester, and a bromoacetyl group. Its chemical structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of more complex molecular architectures.[1] The presence of the reactive bromoacetyl moiety allows for facile nucleophilic substitution reactions, while the cyclopropane ring introduces conformational rigidity and a unique three-dimensional profile into target molecules. This guide provides a comprehensive overview of the available technical data, safety information, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on predicted data from chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 129306-05-4 | [2] |

| Molecular Formula | C₈H₁₁BrO₃ | [2] |

| Molecular Weight | 235.08 g/mol | [2][3] |

| Predicted Density | 1.564 ± 0.06 g/cm³ | [2][3] |

| Predicted Boiling Point | 273.0 ± 20.0 °C | [2] |

| Storage Conditions | -20°C | [2] |

Synthesis and Experimental Protocols

Below is a generalized, illustrative workflow for such a transformation. Note: This is a hypothetical pathway and requires experimental validation.

Spectral Data

Experimentally determined spectral data (NMR, IR, MS) for this compound are not available in the searched literature. For reference, the spectral data of a related compound, ethyl cyclopropanecarboxylate, are widely documented.[4] Researchers working with the title compound would need to perform their own spectral characterization.

Reactivity and Applications in Drug Discovery

This compound is recognized as a pharmaceutical intermediate.[1] Its utility in drug discovery stems from the presence of two key reactive sites: the electrophilic carbon of the bromoacetyl group and the ester functionality.

The α-bromoketone moiety is a versatile functional group for the formation of carbon-carbon and carbon-heteroatom bonds. It readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity is particularly useful for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds.

A generalized reaction scheme illustrating this reactivity is shown below.

While specific examples of APIs synthesized from this intermediate are not detailed in the available literature, its structural motifs are found in various biologically active molecules. The cyclopropane ring, in particular, is a desirable feature in medicinal chemistry as it can enhance metabolic stability and improve binding affinity to biological targets.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

It is imperative that this compound be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Conclusion

This compound is a promising building block for pharmaceutical research and development. Its bifunctional nature allows for diverse synthetic transformations, making it a valuable tool for the creation of novel chemical entities. While detailed experimental data on its synthesis and spectral properties are currently limited in the public domain, its potential for application in medicinal chemistry is evident. Further research and publication of experimental procedures would greatly benefit the scientific community by enabling the broader utilization of this versatile intermediate.

References

An In-depth Technical Guide to Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a functionalized cyclopropane derivative with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural features, combining a reactive α-bromoketone moiety with a cyclopropane ring, make it a valuable building block for accessing diverse chemical scaffolds, particularly in the realm of heterocyclic chemistry. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside proposed experimental protocols for its synthesis and derivatization. Furthermore, it explores its potential applications in drug discovery, particularly in the development of antiviral and anticancer agents.

Chemical and Physical Properties

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 129306-05-4 | [1][2] |

| Molecular Formula | C₈H₁₁BrO₃ | [1][3] |

| Molecular Weight | 235.08 g/mol | [1] |

| Predicted Boiling Point | 273.0 ± 20.0 °C | [1] |

| Predicted Density | 1.564 ± 0.06 g/cm³ | [1] |

| Storage Conditions | -20°C | [1][2] |

| Identified Uses | Laboratory chemicals, manufacture of substances, pharmaceutical intermediate. | [2] |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of analogous compounds such as ethyl cyclopropanecarboxylate and general principles of NMR and IR spectroscopy for α-bromoketones, a predicted spectral profile can be outlined.[4][5][6][7]

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks and Characteristics |

| ¹H NMR | - Ethyl group: A triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-).- Cyclopropane protons: Complex multiplets in the range of 0.8-1.5 ppm (4H).- Bromoacetyl methylene protons: A singlet around 4.0-4.5 ppm (2H, -COCH₂Br). |

| ¹³C NMR | - Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).- Cyclopropane carbons: Peaks in the range of 10-30 ppm.- Quaternary cyclopropane carbon: A peak around 30-40 ppm.- Bromoacetyl methylene carbon: A peak around 30-35 ppm (-COCH₂Br).- Carbonyl carbons: A peak for the ester carbonyl around 170-175 ppm and a peak for the ketone carbonyl around 190-200 ppm. |

| IR Spectroscopy | - C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.- C=O stretching (ester): Strong absorption around 1730-1740 cm⁻¹.- C=O stretching (ketone): Strong absorption around 1710-1720 cm⁻¹.- C-O stretching (ester): Around 1100-1300 cm⁻¹.- C-Br stretching: Around 500-600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z 234 and 236 in an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).- Major Fragmentation Pathways: Loss of the bromoacetyl group, loss of the ethoxy group, and fragmentation of the cyclopropane ring. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of ethyl cyclopropanecarboxylate with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Synthesis

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl cyclopropanecarboxylate in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Lewis Acid: To the cooled solution, add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature does not rise significantly.

-

Addition of Acylating Agent: Add a solution of bromoacetyl bromide in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring to quench the reaction. Separate the organic layer and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Proposed Synthesis of a Thiazole Derivative

The α-bromoketone functionality in this compound makes it an excellent precursor for the Hantzsch thiazole synthesis. Reaction with a thiourea or thioamide derivative can yield highly functionalized thiazoles.

Experimental Workflow: Thiazole Synthesis

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and thiourea in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure.

-

Neutralization and Extraction: Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid by recrystallization or column chromatography to yield the desired thiazole derivative.

Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of various biologically active molecules.[8] The presence of the reactive α-bromoketone allows for its incorporation into a wide range of heterocyclic systems, which are prevalent scaffolds in many approved drugs.

Precursor for Antiviral Agents

Many antiviral drugs are nucleoside analogs or contain heterocyclic moieties that interfere with viral replication. The cyclopropane unit can act as a rigid scaffold, and the ability to form heterocycles like thiazoles from this intermediate opens avenues for the synthesis of novel antiviral compounds.[8][9] These compounds could potentially inhibit viral enzymes such as proteases or polymerases.

Building Block for Anticancer Agents

Thiazole-containing compounds have demonstrated a broad spectrum of anticancer activities.[8][9] By utilizing this compound to construct novel thiazole derivatives, it is possible to develop new classes of anticancer agents. These agents could target various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Safety and Handling

Based on the available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Storage: Store locked up.[2] Keep in a cool, dry place. The recommended storage temperature is -20°C.[1][2]

Conclusion

This compound is a promising chemical intermediate with significant potential for application in drug discovery and development. While a comprehensive experimental characterization is not yet publicly available, its predicted properties and reactivity patterns suggest it is a valuable tool for synthetic chemists. The proposed protocols for its synthesis and derivatization provide a foundation for further research into its utility. The ability to readily access functionalized cyclopropane-containing heterocycles through this intermediate opens up new possibilities for the design and synthesis of novel therapeutic agents targeting a range of diseases, including viral infections and cancer. Further investigation into the experimental properties and biological applications of this compound and its derivatives is highly warranted.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. PubChemLite - Ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate (C8H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

- 5. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR [m.chemicalbook.com]

- 7. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [chemicalbook.com]

- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a functionalized cyclopropane derivative that has garnered interest as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique molecular architecture, featuring a reactive α-bromo ketone adjacent to a cyclopropyl ring and an ethyl ester, provides a versatile scaffold for the construction of diverse molecular entities. This technical guide consolidates the available physicochemical data, outlines a plausible synthetic route, and explores its potential applications in medicinal chemistry, with a particular focus on the development of novel therapeutics. While specific biological pathway modulation by this compound is not extensively documented in public literature, its structural motifs are present in molecules with significant biological activity.

Molecular Structure and Physicochemical Properties

This compound is characterized by the molecular formula C8H11BrO3 and a molar mass of approximately 235.08 g/mol .[3][4] The presence of a stereocenter at the C1 position of the cyclopropane ring means that this compound can exist as a racemate or as individual enantiomers, a critical consideration in the synthesis of chiral drug molecules. A summary of its key identifiers and predicted physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 129306-05-4 | [3] |

| Molecular Formula | C8H11BrO3 | [3][4] |

| Molar Mass | 235.08 g/mol | [3][4] |

| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [3][5] |

| Boiling Point (Predicted) | 273.0 ± 20.0 °C | [3][5] |

| SMILES | CCOC(=O)C1(CC1)C(=O)CBr | [6] |

| InChI | InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3 | [6] |

Table 1: Physicochemical Properties and Identifiers. This table summarizes the key chemical identifiers and predicted physical properties of this compound.

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the scientific literature. However, a logical and plausible two-step synthetic route can be proposed based on established organic chemistry principles. This approach involves the initial synthesis of ethyl 1-acetylcyclopropanecarboxylate, followed by α-bromination of the ketone.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available reagents.

Figure 1: Proposed two-step synthesis of this compound. This diagram illustrates a plausible synthetic route involving acylation followed by bromination.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

-

Reaction: Friedel-Crafts acylation of ethyl cyclopropanecarboxylate.

-

Reagents:

-

Ethyl cyclopropanecarboxylate

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise.

-

After the addition is complete, add ethyl cyclopropanecarboxylate dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 1-acetylcyclopropanecarboxylate.

-

Step 2: α-Bromination of Ethyl 1-acetylcyclopropanecarboxylate

-

Reaction: Acid-catalyzed α-bromination of a ketone.

-

Reagents:

-

Ethyl 1-acetylcyclopropanecarboxylate

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

-

Procedure:

-

Dissolve ethyl 1-acetylcyclopropanecarboxylate in glacial acetic acid in a flask protected from light.

-

Add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates its consumption.

-

Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction by TLC.

-

Pour the reaction mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization if the product is a solid.

-

Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation. The handling of bromine requires extreme caution and should be performed in a well-ventilated fume hood.

Role in Medicinal Chemistry and Drug Development

The cyclopropyl group is a highly sought-after motif in modern drug design.[7] Its incorporation into drug candidates can lead to improvements in metabolic stability, binding affinity, and potency.[7] The cyclopropyl ketone moiety, in particular, is a versatile building block, offering a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutics.[1][8]

Potential as a Precursor for HIV Integrase Inhibitors

While direct evidence linking this compound to specific drug development programs is scarce in the public domain, its structural features are highly relevant to the synthesis of certain classes of antiviral agents, particularly HIV integrase inhibitors.[9][10][11] The α-bromo ketone functionality is a reactive handle that can be used to introduce various nitrogen-containing heterocycles, a common feature in many integrase inhibitors.

The logical workflow for its use as a pharmaceutical intermediate is depicted below.

Figure 2: Logical workflow for the use of this compound in drug synthesis. This diagram shows the typical progression from the starting intermediate to the final active pharmaceutical ingredient.

Reactivity and Synthetic Utility

The primary reactive site of this compound is the carbon atom bearing the bromine atom. This carbon is electrophilic and susceptible to nucleophilic attack, making the compound an excellent alkylating agent. This reactivity allows for the facile introduction of the cyclopropylcarbonylmethyl group into a wide range of molecules.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, building block for the synthesis of complex organic molecules with potential therapeutic applications. Its value lies in the unique combination of a reactive α-bromo ketone and a metabolically robust cyclopropyl moiety. While detailed biological studies and specific synthetic applications are not widely reported, its structural similarity to intermediates used in the synthesis of important antiviral drugs suggests a significant potential in this area. Further research into efficient and scalable synthetic routes, as well as the exploration of its reactivity with a diverse range of nucleophiles, will undoubtedly unlock its full potential in the field of drug discovery and development. The development of a stereoselective synthesis would be a particularly valuable contribution, enabling the preparation of enantiomerically pure drug candidates.

References

- 1. cyclopropyl ketone [sincerechemicals.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - Ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate (C8H11BrO3) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Predictive Guide

Introduction

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a substituted cyclopropane derivative of interest in synthetic organic chemistry, potentially serving as a versatile building block for more complex molecules in drug discovery and materials science. A thorough structural characterization is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose.

Due to the novel nature of this compound, publicly available experimental spectroscopic data is scarce. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on established principles of spectroscopy and data from analogous structures. This document is intended to serve as a reference for researchers and scientists, offering insights into the expected spectral features and providing general protocols for data acquisition.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on the analysis of its chemical structure, which includes an ethyl ester, a bromoacetyl group, and a cyclopropane ring.

¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Bromoacetyl) | 4.0 - 4.5 | Singlet (s) | 2H |

| -O-CH₂- (Ethyl) | 4.1 - 4.3 | Quartet (q) | 2H |

| Cyclopropane -CH₂- | 1.4 - 1.8 | Multiplet (m) | 4H |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |

¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are reported in ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 205 |

| C=O (Ester) | 170 - 175 |

| -O-CH₂- (Ethyl) | 60 - 65 |

| Quaternary Cyclopropane C | 35 - 45 |

| -CH₂-Br (Bromoacetyl) | 30 - 40 |

| Cyclopropane -CH₂- | 15 - 25 |

| -CH₃ (Ethyl) | 13 - 16 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 234/236 | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| [M - OCH₂CH₃]⁺ | 189/191 | Loss of the ethoxy group. |

| [M - Br]⁺ | 155 | Loss of the bromine atom. |

| [COCH₂Br]⁺ | 121/123 | Bromoacetyl cation. |

| [COOCH₂CH₃]⁺ | 73 | Ethyl carboxylate cation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1710 - 1730 |

| C=O Stretch (Ester) | 1735 - 1750 |

| C-O Stretch (Ester) | 1150 - 1250 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-Br Stretch | 500 - 600 |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the path of an infrared beam. The instrument records the frequencies at which the sample absorbs the IR radiation.

-

Data Analysis: The resulting spectrum shows the percentage of light transmitted versus the wavenumber (in cm⁻¹). The characteristic absorption bands are then identified to determine the functional groups present.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

An In-Depth Technical Guide to the Reactivity of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a versatile bifunctional molecule incorporating a reactive α-bromoketone moiety and a cyclopropane ring. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and molecules with potential pharmacological activity. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to inform synthetic planning.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the presence of the α-bromoketone functional group. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon atom bonded to the bromine. This polarization of the C-Br bond makes the carbon atom highly susceptible to attack by nucleophiles, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.

The general mechanism involves the backside attack of a nucleophile on the α-carbon, leading to the displacement of the bromide ion as the leaving group. This concerted process results in an inversion of stereochemistry if the α-carbon were a chiral center.

dot

"Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 129306-05-4). The information is intended to ensure the chemical integrity and longevity of the compound for research and development purposes.

Chemical Stability

This compound is a stable compound when stored under the recommended conditions.[1] However, due to its functional groups, specifically the α-bromo ketone and the ethyl ester, it is susceptible to degradation under certain environmental factors. The primary degradation pathways are likely to involve hydrolysis and reactions with strong oxidizing or reducing agents.

Storage Conditions

Proper storage is crucial to maintain the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available supplier data.

| Parameter | Recommended Condition | Duration | Notes |

| Temperature | -20°C | Long-term (e.g., 1 month) | Ideal for maintaining long-term stability.[1] |

| -4°C | Short-term (1-2 weeks) | Suitable for temporary storage. | |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended | To prevent potential oxidation. |

| Light | Store in a dark place | Recommended | To prevent potential light-induced degradation. |

| Shipping | Room temperature | Up to 2 weeks | Acceptable for short durations.[1] |

Potential Degradation Pathways

-

Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid. The presence of strong acids or alkalis should be avoided.[1]

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This can lead to a variety of degradation products if the compound is exposed to nucleophiles.

-

Redox Reactions: Contact with strong oxidizing or reducing agents can lead to the degradation of the molecule.[1]

Below is a diagram illustrating the relationship between proper storage and the prevention of degradation.

References

An In-depth Technical Guide to the Material Safety of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS No: 129306-05-4 Molecular Formula: C₈H₁₁BrO₃ Molecular Weight: 235.08 g/mol [1]

This technical guide provides a comprehensive overview of the material safety data for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical synthesis.[2] The information is compiled and presented to meet the needs of laboratory researchers, scientists, and professionals involved in drug discovery and development.

Executive Summary

This compound is a reactive chemical intermediate that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Due to the presence of an α-bromo ketone functional group, this compound is a potent electrophile and alkylating agent, necessitating appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. While extensive toxicological data is not publicly available, the known hazards warrant treating this substance with a high degree of caution.

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties and acute oral toxicity.[3]

GHS Classification: [3]

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.

GHS Label Elements: [3]

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405[3]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below. It is important to note that much of the available data is predicted and should be used as an estimate.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrO₃ | [1] |

| Molar Mass | 235.08 g/mol | [1] |

| Appearance | Oil | MedChemExpress SDS |

| Boiling Point | 273.0 ± 20.0 °C (Predicted) | [1] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | No data available | MedChemExpress SDS |

| Flash Point | No data available | MedChemExpress SDS |

| Melting/Freezing Point | No data available | MedChemExpress SDS |

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The GHS classification of "Acute toxicity, oral (Category 4)" suggests a potential for harm if ingested, but specific LD50 or LC50 values have not been identified in the reviewed literature. The toxicological properties have not been fully investigated.[3]

The primary toxicological concerns stem from its reactivity as an alkylating agent, which can lead to irritation and potential damage to tissues upon contact.

Experimental Protocols and Reactivity

General Handling and Storage Protocol

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended long-term storage temperature is -20°C.[1]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3]

-

Avoid breathing vapors or mist.[3]

-

Prevent contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[3]

-

Ensure an eyewash station and safety shower are readily accessible.[3]

Reactivity and Use in Synthesis

This compound is primarily used as a synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical industry.[2] Its reactivity is dominated by the α-bromo ketone moiety, which makes the methylene carbon adjacent to the bromine atom highly electrophilic and susceptible to nucleophilic attack. This makes it a valuable reagent for introducing the ethyl 1-acetylcyclopropanecarboxylate scaffold into a target molecule.

A typical reaction workflow involving this intermediate would be a nucleophilic substitution reaction, as depicted in the following conceptual diagram.

Caption: Conceptual workflow of this compound as an alkylating agent.

Hazard and Risk Management

A logical workflow for managing the risks associated with handling this compound is outlined below.

Caption: A structured approach to managing risks associated with this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:[3]

-

After inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable synthetic intermediate with defined chemical hazards. While comprehensive toxicological data is lacking, its GHS classification as an irritant and orally toxic substance, combined with its nature as an alkylating agent, necessitates stringent safety protocols. Researchers, scientists, and drug development professionals should adhere to the handling and storage guidelines outlined in this document and perform a thorough risk assessment before use. The provided workflows for its synthetic application and risk management offer a framework for its safe and effective utilization in a laboratory setting.

References

An In-depth Technical Guide to Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a notable bifunctional molecule drawing interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating a reactive α-bromo ketone and a cyclopropane ring fused to a quaternary center with an ethyl ester, renders it a versatile building block for the synthesis of complex heterocyclic systems and other elaborate molecular architectures. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications as a pharmaceutical intermediate. This document collates known quantitative data, details potential experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for professionals in drug discovery and development.

Introduction

This compound (CAS No. 129306-05-4) is a chemical intermediate with significant potential in the synthesis of novel organic compounds.[1] The presence of both an electrophilic α-bromo ketone and an ester functionality on a strained cyclopropane ring makes it a highly valuable synthon. These reactive sites allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds, particularly those found in biologically active molecules and pharmaceuticals.[2] The cyclopropane moiety itself is a desirable structural motif in drug design, often conferring unique conformational properties and metabolic stability to the parent molecule. This guide aims to consolidate the currently available information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily based on predictions and data from chemical suppliers, as detailed experimental characterization is not widely available in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BrO₃ | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| CAS Number | 129306-05-4 | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point (Predicted) | 273.0 ± 20.0 °C | [1] |

| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Recommended at -20°C |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available scientific literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor for this molecule is Ethyl 1-acetylcyclopropanecarboxylate. The synthesis would then involve the bromination of the acetyl group.

A generalized experimental protocol for such a transformation is outlined below. It is important to note that this is a hypothetical procedure and would require optimization for safety and yield.

3.1. Hypothetical Synthesis of this compound

Reaction: Bromination of Ethyl 1-acetylcyclopropanecarboxylate.

Reagents and Materials:

-

Ethyl 1-acetylcyclopropanecarboxylate

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., Dichloromethane, Chloroform, Carbon tetrachloride)

-

Acid catalyst (e.g., a catalytic amount of HBr or acetic acid)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Apparatus for quenching and work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Purification setup (e.g., column chromatography)

Procedure:

-

Dissolve Ethyl 1-acetylcyclopropanecarboxylate in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If using a liquid brominating agent like bromine, add it dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature) via a dropping funnel. The reaction may be exothermic, so careful monitoring is necessary. If using a solid brominating agent like NBS, it can be added portion-wise.

-

A catalytic amount of an acid may be added to facilitate the reaction.

-

After the addition is complete, allow the reaction to stir at room temperature or gently heat under reflux until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, cool the reaction mixture and quench any excess brominating agent (e.g., with a solution of sodium thiosulfate).

-

Perform an aqueous work-up by washing the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product, likely a liquid or solid, by a suitable method such as column chromatography on silica gel.

3.2. Synthetic Workflow Diagram

The logical workflow for the proposed synthesis is depicted in the following diagram:

References

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a highly functionalized cyclopropane derivative that holds significant potential as a versatile building block in organic synthesis. Its unique structural features, combining a reactive α-bromoketone with a strained cyclopropane ring and an ethyl ester, make it an attractive intermediate for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers looking to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively reported in publicly available literature, its key physicochemical properties can be predicted or inferred from its structure and related compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrO₃ | PubChem |

| Molecular Weight | 235.08 g/mol | PubChem |

| CAS Number | 129306-05-4 | Echemi[1] |

| Predicted Density | 1.564 g/cm³ | Echemi[1] |

| Predicted Boiling Point | 273.0 °C | Echemi[1] |

| Predicted Refractive Index | 1.503 | Echemi[1] |

Spectroscopic data, crucial for the identification and characterization of this compound, can be anticipated based on its functional groups.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), the diastereotopic methylene protons of the cyclopropane ring, and the methylene protons adjacent to the bromine atom. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the carbons of the cyclopropane ring, the ethyl group carbons, and the carbon bearing the bromine atom. |

| IR Spectroscopy | Characteristic stretching frequencies for the C=O groups of the ester and ketone, and C-Br bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for a bromine-containing compound. |

Synthesis of this compound

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

This step involves the acylation of ethyl cyclopropanecarboxylate. A common method for such a transformation is the reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Materials: Ethyl cyclopropanecarboxylate, Acetyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add a solution of ethyl cyclopropanecarboxylate (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-acetylcyclopropanecarboxylate.

-

Step 2: Synthesis of this compound

The second step is the α-bromination of the newly introduced acetyl group. This can be achieved using a variety of brominating agents, with bromine in a suitable solvent being a common choice.

-

Materials: Ethyl 1-acetylcyclopropanecarboxylate, Bromine, Chloroform (or acetic acid), Saturated sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve ethyl 1-acetylcyclopropanecarboxylate (1.0 eq) in chloroform or acetic acid.

-

To this solution, add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. A catalytic amount of HBr may be beneficial.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by chromatography if necessary.

-

Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The α-bromoketone is a potent electrophile, susceptible to nucleophilic attack, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. The ethyl ester provides a handle for further transformations such as hydrolysis, amidation, or reduction.

Synthesis of Heterocyclic Compounds

A primary application of this building block is in the synthesis of various heterocyclic systems. The 1,3-dielectrophilic nature of the bromoacetyl moiety makes it an ideal precursor for reactions with dinucleophiles to form five, six, and seven-membered rings.

-

Thiazoles: Reaction with thioamides or thioureas can lead to the formation of highly substituted aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry.

-

Imidazoles: Condensation with amidines can provide access to substituted imidazoles.

-

Oxazoles: Reaction with amides can be a route to oxazole synthesis.

-

Fused Bicyclic Systems: Intramolecular reactions or reactions with appropriately functionalized nucleophiles can lead to the construction of more complex fused heterocyclic systems.

As a Precursor to Novel Amino Acids and Peptidomimetics

The cyclopropane ring introduces conformational rigidity, a desirable feature in drug design. This building block can be used to synthesize novel cyclopropane-containing amino acids. For instance, the bromine can be displaced by an azide, followed by reduction to the amine. The ester and ketone functionalities can then be further manipulated to create peptidomimetic structures with constrained geometries.

Ring-Opening Reactions

Under certain conditions, such as treatment with strong nucleophiles or under Lewis acidic conditions, the strained cyclopropane ring can undergo ring-opening reactions. This can provide access to linear or larger cyclic structures that would be challenging to synthesize through other means.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and potential application of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Potential synthetic applications of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through standard transformations. The compound's true value lies in its potential for constructing diverse and complex molecular scaffolds, particularly in the synthesis of novel heterocyclic compounds and conformationally constrained molecules for pharmaceutical applications. Further investigation into the reactivity and synthetic applications of this versatile intermediate is warranted and is likely to uncover new avenues for the efficient synthesis of valuable chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pyrazoline Derivatives from Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3][4] These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][2][4][5] The synthesis of novel pyrazoline scaffolds is a continuous endeavor in the quest for new therapeutic agents.[6][7]

This document outlines a proposed synthetic route for a novel class of pyrazoline derivatives utilizing "Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" as a key starting material. This approach offers a pathway to pyrazolines bearing a unique cyclopropane moiety, a structural feature known to influence the biological activity of molecules.[8] The proposed synthesis proceeds through a two-step sequence involving the formation of a cyclopropyl chalcone-like intermediate followed by a cyclization reaction with a hydrazine derivative.

Proposed Synthetic Pathway

The synthesis is proposed to occur in two primary steps:

-

Step 1: Synthesis of the α,β-Unsaturated Ketone Intermediate. The first step involves the reaction of this compound with a substituted aromatic aldehyde in the presence of a base to yield an α,β-unsaturated ketone (a chalcone-like intermediate).

-

Step 2: Synthesis of the Pyrazoline Derivative. The second step is the cyclization of the α,β-unsaturated ketone intermediate with a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine) in a suitable solvent to afford the final pyrazoline product.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Hydrazine hydrate or Phenylhydrazine

-

Base (e.g., sodium hydroxide, potassium hydroxide)

-

Solvents: Ethanol, Glacial Acetic Acid

-

Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Safety Precautions:

-

Handle this compound with care as it is a bromoacetyl derivative and may be lachrymatory and corrosive.[9]

-

Hydrazine derivatives are toxic and potentially carcinogenic; handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 1-(2-aryl-1-oxo-prop-2-en-1-yl)cyclopropanecarboxylate (Chalcone-like Intermediate)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) and this compound (10 mmol) in 30 mL of ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium hydroxide (10 mmol) in 10 mL of water dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After completion of the reaction, pour the mixture into 100 mL of ice-cold water.

-

Isolation: If a solid precipitates, filter the product, wash with cold water until the washings are neutral, and dry. If an oil separates, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Characterize the purified product by determining its melting point and using spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Ethyl 1-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate Derivatives

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the synthesized chalcone-like intermediate (5 mmol) in 25 mL of ethanol.

-

Hydrazine Addition: To this solution, add hydrazine hydrate (80%, 10 mmol) or phenylhydrazine (5 mmol).

-

Cyclization: Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture and reflux for 6-8 hours.[10] Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

-

Characterization: Characterize the final product by its melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Library of Proposed Pyrazoline Derivatives

| Entry | Aromatic Aldehyde (R) | Hydrazine Derivative (R') | Expected Product |

| 1 | Benzaldehyde | Hydrazine Hydrate | Ethyl 1-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate |

| 2 | 4-Chlorobenzaldehyde | Hydrazine Hydrate | Ethyl 1-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate |

| 3 | 4-Methoxybenzaldehyde | Hydrazine Hydrate | Ethyl 1-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate |

| 4 | Benzaldehyde | Phenylhydrazine | Ethyl 1-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate |

| 5 | 4-Chlorobenzaldehyde | Phenylhydrazine | Ethyl 1-(5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate |

| 6 | 4-Methoxybenzaldehyde | Phenylhydrazine | Ethyl 1-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate |

Table 2: Representative Spectroscopic Data for Pyrazoline Derivatives

| Spectral Data | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ 3.0-3.8 (m, 2H, -CH₂ of pyrazoline), δ 4.8-5.5 (dd, 1H, -CH of pyrazoline), δ 6.5-8.0 (m, Ar-H), δ 1.2 (t, 3H, -CH₃ of ester), δ 4.1 (q, 2H, -CH₂ of ester), δ 1.0-1.5 (m, 4H, cyclopropyl-H)[11][12] |

| ¹³C NMR | δ ~40-45 (C-4 of pyrazoline), δ ~60-65 (C-5 of pyrazoline), δ ~150-160 (C-3 of pyrazoline), δ ~170-175 (C=O of ester), δ ~14-16 (-CH₃ of ester), δ ~60-62 (-CH₂ of ester), δ ~15-25 (cyclopropyl carbons)[11] |

| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~1720-1740 (C=O stretch of ester), ~1590-1610 (C=N stretch), ~1500-1550 (C=C stretch of aromatic ring)[13] |

Visualization

Caption: Experimental workflow for the synthesis of pyrazoline derivatives.

Caption: Proposed reaction mechanism for pyrazoline synthesis.

Applications and Biological Activity

Pyrazoline derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.[1][2][3][4] The introduction of a cyclopropane ring can further enhance or modulate these activities, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.[8]

-

Anticancer Activity: Many pyrazoline derivatives have been reported to possess significant anticancer properties.[6][7] The novel compounds synthesized via this protocol could be screened against various cancer cell lines to evaluate their cytotoxic and apoptotic effects.

-

Antimicrobial Activity: Pyrazolines have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[14] The synthesized derivatives could be valuable leads for the development of new anti-infective agents.

-

Anti-inflammatory Activity: The pyrazoline core is present in some anti-inflammatory drugs. The novel derivatives could be tested for their ability to inhibit key inflammatory mediators.

-

Other Activities: Other reported activities for pyrazolines include antidepressant, anticonvulsant, and antiviral effects.[5]

The spiro-cyclopropane moiety, in particular, has been associated with potent biological activities in various heterocyclic systems.[15] Therefore, the pyrazoline derivatives synthesized using this method represent a promising new chemical space for the discovery of novel therapeutic agents.

Conclusion

The proposed synthetic route offers a viable and efficient method for the preparation of novel pyrazoline derivatives bearing a cyclopropane ring, starting from the readily available this compound. The detailed protocols and expected data provide a solid foundation for researchers to explore this new class of compounds. The potential for diverse biological activities makes these novel pyrazolines interesting candidates for further investigation in drug discovery and development programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. eresearchco.com [eresearchco.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US9796653B2 - Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes - Google Patents [patents.google.com]

- 15. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate as a versatile building block in the synthesis of various heterocyclic compounds. The unique strained cyclopropyl motif coupled with two reactive carbonyl functionalities makes it an attractive starting material for constructing novel molecular scaffolds with potential applications in medicinal chemistry. This document outlines detailed experimental protocols for the synthesis of key heterocyclic families, including thiazoles, and proposes reaction pathways for the synthesis of pyrimidines and pyridazines.

Synthesis of Cyclopropyl-Substituted Thiazoles via Hantzsch Condensation

The reaction of α-haloketones with thioamides or thiourea, known as the Hantzsch thiazole synthesis, is a robust and widely used method for the preparation of thiazole derivatives.[1][2][3] this compound serves as an excellent α-haloketone substrate in this reaction, leading to the formation of valuable 2-amino-4-cyclopropylthiazole compounds. These structures are of significant interest in drug discovery due to the favorable physicochemical properties imparted by the cyclopropyl group.

Experimental Protocol: Synthesis of Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate

This protocol details the one-pot synthesis of ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate through the reaction of this compound with thiourea.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate.

Quantitative Data Summary:

| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |

| Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate | This compound | Thiourea | Ethanol | 2-4 hours | 75-85 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Reaction Workflow:

Caption: Workflow for Hantzsch Thiazole Synthesis.

Proposed Synthesis of Cyclopropyl-Substituted Pyrimidines

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4] The structure of this compound, possessing a bromoacetyl group and an ester moiety in a 1,3-relationship, suggests its potential as a synthon for pyrimidine ring formation. A plausible approach involves an initial reaction with an amidine to form a 2-aminopyrimidine derivative.

Proposed Experimental Protocol: Synthesis of Ethyl 1-(2-amino-6-methylpyrimidin-4-yl)cyclopropanecarboxylate

This proposed protocol outlines the synthesis of a cyclopropyl-substituted pyrimidine from this compound and acetamidine hydrochloride.

Materials:

-

This compound

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add acetamidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature to generate the free amidine base.

-

Add a solution of this compound (1.0 eq) in ethanol dropwise to the amidine solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.

Proposed Reaction Pathway:

Caption: Proposed pathway for pyrimidine synthesis.

Proposed Synthesis of Cyclopropyl-Substituted Pyridazines

Pyridazines are typically synthesized from 1,4-dicarbonyl compounds and hydrazine.[5] While this compound is not a direct 1,4-dicarbonyl precursor, a plausible synthetic route could involve a multi-step sequence. One such proposed pathway involves the initial formation of a pyridazinone intermediate.

Proposed Experimental Protocol: Multi-step Synthesis of a Cyclopropyl-Pyridazinone Derivative

This proposed protocol outlines a potential route to a cyclopropyl-substituted pyridazinone.

Step 1: Knoevenagel Condensation

-

React this compound with an active methylene compound (e.g., diethyl malonate) in the presence of a base like piperidine to form a Michael adduct.

-

Isolate and purify the resulting adduct.

Step 2: Cyclization with Hydrazine

-

Treat the purified adduct from Step 1 with hydrazine hydrate in a suitable solvent like ethanol.

-

Heat the mixture to reflux to induce cyclization and formation of the pyridazinone ring.

-

Purify the final product by recrystallization or column chromatography.

Logical Relationship Diagram:

Caption: Proposed multi-step pyridazine synthesis.

Disclaimer: The experimental protocols for the synthesis of pyrimidines and pyridazines are proposed based on established chemical principles and have not been explicitly reported in the literature with this compound as the starting material. These should be considered as starting points for further investigation and optimization by researchers. Standard laboratory safety procedures should be followed at all times.

References

Application Notes & Protocols: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate for Covalent Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional molecule featuring a reactive α-halo ketone (bromoacetyl group) and a cyclopropane moiety. This combination makes it a valuable fragment for the design of targeted covalent inhibitors (TCIs). The bromoacetyl group acts as an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein, most commonly cysteine. The cyclopropyl group can enhance binding affinity, improve metabolic stability, and provide a rigid scaffold for further chemical elaboration.[1] These application notes provide a comprehensive overview of the utility of this compound in covalent inhibitor design, including detailed experimental protocols.

Mechanism of Covalent Modification:

The primary mechanism of action for this compound as a covalent inhibitor is the irreversible alkylation of a nucleophilic amino acid residue, typically cysteine, within the binding site of a target protein. The carbon atom of the bromoacetyl group is highly electrophilic and susceptible to nucleophilic attack by the thiolate anion of a deprotonated cysteine residue. This results in a nucleophilic substitution reaction (SN2 type) where the bromide ion is displaced, forming a stable thioether bond between the inhibitor and the protein.

Key Applications in Covalent Inhibitor Design

-

Fragment-Based Ligand Discovery (FBLD): this compound can be used as an initial electrophilic fragment in FBLD campaigns. Its small size and defined reactivity allow for the identification of initial hits that can be further optimized for potency and selectivity.[2]

-

Targeted Covalent Probe Development: This molecule can be incorporated into larger, more complex structures to create targeted covalent probes for identifying and validating novel drug targets.

-

Structure-Activity Relationship (SAR) Studies: The cyclopropane ring provides a rigid scaffold that can be functionalized to explore the SAR of the binding pocket and optimize non-covalent interactions, leading to improved inhibitor potency and selectivity.[3]

Experimental Protocols

Protocol 1: Screening for Covalent Modification of a Target Protein by Intact Protein Mass Spectrometry

This protocol outlines a general method to assess the ability of this compound to covalently modify a target protein.

Materials:

-

Purified target protein (e.g., a kinase or protease with a known or putative reactive cysteine).

-

This compound (resuspended in DMSO).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Methodology:

-

Protein-Inhibitor Incubation:

-

Prepare a solution of the target protein in the assay buffer at a final concentration of 1-5 µM.

-

Add this compound to the protein solution at various concentrations (e.g., 10, 50, 100 µM). Include a DMSO-only control.

-

Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1, 2, 4 hours).

-

-

Sample Preparation for MS:

-